
3-fluoro Deschloroketamine (hydrochloride)
Übersicht
Beschreibung
3-Fluoro Deschloroketamine (hydrochloride) is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to ketamine, a well-known dissociative anesthetic. The compound is characterized by the substitution of a fluorine atom at the third position of the phenyl ring, replacing the chlorine atom found in ketamine. This modification results in unique pharmacological properties, making it a subject of interest in scientific research .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Fluor-Deschloroketamin (Hydrochlorid) umfasst mehrere Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 3-Fluorbenzonitril.
Grignard-Reaktion: Das 3-Fluorbenzonitril reagiert mit Cyclopentylmagnesiumbromid zu einem Zwischenprodukt.
Bromierung: Das Zwischenprodukt wird bromiert, um α-Bromcyclopentyl-(3-fluorphenyl)-keton zu ergeben.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Fluor-Deschloroketamin (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Fluor-Deschloroketamin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden:
Oxidation: N-Oxid-Derivate.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Arylcyclohexylamine.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formulation
- Chemical Formula : C13H16FNO - HCl
- Molecular Weight : 257.7 g/mol
- CAS Number : 2657761-24-3
- Purity : ≥98%
- Form : Crystalline solid
3-Fluoro Deschloroketamine is typically used as an analytical reference standard. It is characterized by its neuroactive properties and is intended solely for research and forensic purposes, not for human consumption or therapeutic use .
Neuropharmacological Studies
Research has indicated that 3-fluoro Deschloroketamine exhibits effects similar to those of ketamine, particularly as a noncompetitive antagonist at N-methyl-D-aspartate receptors. Studies have focused on its potential for abuse and its behavioral effects in animal models. For instance, preclinical studies have demonstrated that it can induce conditioned place preference in rodents, suggesting its psychoactive potential .
Comparative Studies with Ketamine
In comparative studies, 3-fluoro Deschloroketamine has shown similar pharmacodynamic effects to ketamine, including locomotor sensitization in rats. These findings raise concerns about its misuse as a recreational drug, given its structural resemblance to ketamine .
Identification and Quantification
The compound has been identified in various forensic cases through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been employed to detect 3-fluoro Deschloroketamine in biological samples from drug-related incidents, including driving under the influence .
Wastewater-Based Monitoring
Recent studies have utilized wastewater-based epidemiology to monitor the prevalence of 3-fluoro Deschloroketamine abuse in specific populations. This approach provides insights into drug consumption patterns and helps inform public health responses .
Toxicology Studies
While the toxicological profile of 3-fluoro Deschloroketamine remains under-researched, preliminary findings suggest it may pose risks similar to those associated with ketamine. Reports indicate the presence of metabolites in biological samples from individuals involved in drug-related incidents, highlighting the need for further toxicological investigations .
Stock Solution Preparation Table
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 3.8805 mL | 19.4024 mL | 38.8048 mL |
5 mM | 0.7761 mL | 3.8805 mL | 7.761 mL |
10 mM | 0.388 mL | 1.9402 mL | 3.8805 mL |
This table outlines the preparation of stock solutions necessary for experimental applications involving the compound .
Wirkmechanismus
The mechanism of action of 3-Fluoro Deschloroketamine (hydrochloride) involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By binding to the receptor, it inhibits the excitatory neurotransmitter glutamate, leading to dissociative and anesthetic effects. The compound also affects other neurotransmitter systems, contributing to its complex pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Ketamine: The parent compound with a chlorine atom instead of fluorine.
2-Fluoro Deschloroketamine: Similar structure with the fluorine atom at the second position.
Methoxetamine: Another ketamine analogue with a methoxy group.
Uniqueness: 3-Fluoro Deschloroketamine (hydrochloride) is unique due to its specific fluorine substitution, which alters its pharmacokinetics and pharmacodynamics compared to other ketamine analogues.
Biologische Aktivität
3-Fluoro Deschloroketamine (hydrochloride), also known as 3-FDCK, is a novel psychoactive compound structurally related to ketamine, a well-known dissociative anesthetic. This article explores the biological activity of 3-FDCK, focusing on its pharmacodynamics, metabolism, abuse potential, and clinical implications.
3-FDCK is an arylcyclohexylamine derivative. Its structure is characterized by the substitution of a fluorine atom in place of chlorine, which alters its pharmacological properties compared to ketamine. The compound is hypothesized to act primarily as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine, but specific binding studies have yet to confirm this mechanism .
Pharmacodynamics
The pharmacodynamic profile of 3-FDCK indicates that it exhibits effects akin to those of ketamine. It has been shown to induce significant conditioned place preference (CPP) in animal models, suggesting its potential for abuse. For instance, in studies involving mice, doses as low as 3 mg/kg were sufficient to elicit CPP comparable to that induced by ketamine .
Table 1: Summary of Pharmacodynamic Effects
Effect | Observed Dose (mg/kg) | Comparison with Ketamine |
---|---|---|
Conditioned Place Preference | 3 | Similar |
Locomotor Sensitization | 30 | Similar |
Self-Administration | 0.5 | Similar |
Metabolism and Pharmacokinetics
The metabolism of 3-FDCK follows a pathway similar to that of ketamine. It undergoes extensive hepatic biotransformation primarily via CYP2B6 and CYP3A4 enzymes. Key metabolites include Nor-3-FDCK and dehydronor-3-FDCK . In vitro studies suggest that 3-FDCK has a longer half-life and lower intrinsic clearance compared to ketamine, which may contribute to its prolonged effects.
Table 2: Metabolic Pathways
Metabolite | Formation Pathway |
---|---|
Nor-3-FDCK | N-demethylation |
Dehydronor-3-FDCK | Further metabolism via CYP2B6 |
Abuse Potential
Research indicates that 3-FDCK has an abuse potential comparable to that of ketamine. Studies have demonstrated that it can induce self-administration behaviors in rats, with an inverted U-shaped dose-response curve typical of many abused substances . The presence of 3-FDCK has been detected in various biological samples from individuals involved in drug-related incidents, raising concerns about its recreational use and associated risks .
Clinical Implications and Case Studies
Clinical reports have documented adverse effects associated with the use of 3-FDCK, including dissociation, confusion, agitation, and cardiovascular issues such as tachycardia and hypertension . Notably, there have been instances where the compound was implicated in fatalities, underscoring the need for caution in its use.
Case Study Example:
In one reported case from Finland, 3-FDCK was identified as the sole substance in post-mortem toxicology analysis following a fatality. The findings suggested a high probability of causality between the compound's use and the observed effects .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXLTENMYFBLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346146 | |
Record name | 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2657761-24-3 | |
Record name | 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.